Iron dextran

anaphylaxis safety retrospective cohort

Iron dextran (CAS 7720-78-7) is a parenteral iron-carbohydrate complex indicated for the treatment of iron deficiency anemia in patients where oral iron is ineffective, not tolerated, or contraindicated. It consists of ferric oxyhydroxide particles complexed with a dextran polysaccharide shell, available in both high-molecular-weight and low-molecular-weight (LMW) formulations.

Molecular Formula FeH2O4S
Molecular Weight 153.93 g/mol
CAS No. 7720-78-7
Cat. No. B104354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron dextran
CAS7720-78-7
SynonymsAktiferrin
Apo-Ferrous Sulfate
biofer
Ceferro
Conferon
Eisendragees-ratiopharm
Eisensulfat Stada
Feospan
Fer-Gen-Sol
Fer-in-Sol
Feratab
Fero-Gradumet
Ferodan
Ferogradumet
Ferro-Gradumet
Ferrogamma
Ferrograd
FERROinfant
ferrous sulfate
ferrous sulfate, heptahydrate
ferrous sulphate
Hämatopan
Haemoprotect
Hemobion
Hemofer
iron(II) sulfate heptahydrate
Kendural
Mol-Iron
Plastufer
Slow-Fe
Vitaferro Kapseln
Molecular FormulaFeH2O4S
Molecular Weight153.93 g/mol
Structural Identifiers
SMILESOS(=O)(=O)O.[Fe]
InChIInChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)
InChIKeyMVZXTUSAYBWAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.6 g/100 mL
Soluble in water.

Iron Dextran (CAS 7720-78-7) Procurement and Selection Guide for Parenteral Iron Replacement Therapy


Iron dextran (CAS 7720-78-7) is a parenteral iron-carbohydrate complex indicated for the treatment of iron deficiency anemia in patients where oral iron is ineffective, not tolerated, or contraindicated [1]. It consists of ferric oxyhydroxide particles complexed with a dextran polysaccharide shell, available in both high-molecular-weight and low-molecular-weight (LMW) formulations . This compound belongs to the class of intravenous (IV) iron nanomedicines, which also includes iron sucrose, ferric carboxymaltose, ferumoxytol, and sodium ferric gluconate [2].

Critical Differentiators: Why Iron Dextran Cannot Be Simply Substituted by Other IV Iron Formulations


Iron dextran exhibits distinct physicochemical properties, including a unique molecular weight distribution and complex stability profile, that directly influence its pharmacokinetics, safety, and dosing regimens [1]. The dextran shell confers specific immunogenic potential and variable rates of anaphylaxis compared to non-dextran alternatives like iron sucrose or ferric carboxymaltose [2]. Furthermore, iron dextran's high complex stability permits the administration of large single doses (total dose infusion), a capability not shared by all IV iron agents, making it a unique option for rapid, complete iron repletion in a single visit [3]. Therefore, substitution based solely on elemental iron content is clinically and operationally unsound.

Quantitative Evidence Guide: Head-to-Head Performance of Iron Dextran Against Key Comparators


Hypersensitivity and Anaphylaxis Risk: Iron Dextran vs. Iron Sucrose and Ferric Carboxymaltose

Iron dextran is associated with a significantly higher adjusted incidence rate of anaphylaxis compared to other IV iron formulations. In a large retrospective cohort study of Medicare patients, iron dextran exhibited an adjusted anaphylaxis rate of 9.8 cases per 10,000 first administrations (95% CI, 6.2–15.3). This rate was substantially greater than that of iron sucrose (1.2 cases, CI, 0.6–2.5) and ferric carboxymaltose (0.8 cases, CI, 0.3–2.6) [1]. Consequently, the adjusted odds ratio for anaphylaxis with iron dextran was 8.3 (CI, 3.5–19.8) times that of iron sucrose [1]. This elevated risk profile mandates careful patient selection, a test dose prior to administration, and immediate availability of resuscitation equipment, directly influencing procurement and clinical workflow decisions.

anaphylaxis safety retrospective cohort

Oxidative Stress Induction: Iron Dextran vs. Iron Sucrose and Sodium Ferric Gluconate

Iron dextran induces significantly lower levels of non-transferrin-bound iron (NTBI) and oxidative stress markers compared to iron sucrose and sodium ferric gluconate. In a crossover study of hemodialysis patients, NTBI levels 30 minutes post-infusion were 0.23 ± 0.1 μM for iron dextran, versus 3.8 ± 0.8 μM for iron sucrose (p=0.002) and 10.1 ± 2.2 μM for sodium ferric gluconate (p<0.001) [1]. A separate study confirmed that plasma iron increased by 90 ± 44% after iron dextran versus 314 ± 172% after iron sucrose (p<0.001) [2]. Additionally, protein carbonyls, a marker of oxidative protein damage, increased significantly following iron sucrose but not after iron dextran [2].

oxidative stress hemodialysis non-transferrin-bound iron

Comparative Efficacy and Cost-Effectiveness: Low Molecular Weight Iron Dextran vs. Iron Sucrose in Outpatient Anemia Management

In a retrospective single-center analysis of 129 adult non-hemodialysis outpatients with iron deficiency anemia, low molecular weight iron dextran (LMWID) demonstrated superior efficacy and cost-effectiveness compared to iron sucrose [1]. A higher proportion of patients in the LMWID group (82.7%) achieved an increase in hemoglobin, compared to the iron sucrose group (60.6%) [1]. Furthermore, 48.3% of LMWID patients achieved a ≥2 g/dL hemoglobin increase, versus only 27.3% of iron sucrose patients [1]. Notably, the cost of LMWID administration was significantly lower at $2,016.10 per patient, compared to $2,315.40 for iron sucrose (p<0.0001) [1]. No infusion reactions were observed in either group [1].

efficacy cost-effectiveness outpatient hemoglobin

Head-to-Head Safety and Efficacy: Iron Dextran vs. Ferric Carboxymaltose

In a randomized, open-label, multicenter trial directly comparing ferric carboxymaltose (FCM) and iron dextran (DEX) in 160 adults with iron deficiency anemia, FCM was associated with a significantly lower incidence of immune system disorders (0% vs. 10.3%, p=0.003) and skin disorders (7.3% vs. 24.4%, p=0.004) compared to DEX [1]. However, both agents demonstrated comparable efficacy in correcting anemia; the change in hemoglobin from baseline to the highest observed level was 2.8 g/dL for FCM and 2.4 g/dL for DEX (p=0.20) [1]. Notably, a transient, asymptomatic decrease in phosphate was more frequent with FCM (8.5%) than with DEX (0%, p=0.014) [1].

adverse events hypersensitivity hemoglobin

Comparative Pharmacokinetics: Terminal Half-Life of Iron Dextran vs. Other IV Iron Formulations

The plasma terminal half-life of iron dextran is substantially longer than that of most other IV iron formulations, reflecting its distinct reticuloendothelial processing and slower iron release kinetics [1]. Published values for the plasma terminal half-life of low molecular weight iron dextran (LMWID) range from 20.8 to 22.5 hours for a 100-200 mg dose, extending to 27–30 hours for higher doses (500–2000 mg) [1]. In contrast, iron sucrose has a much shorter half-life of 5.3 hours (100 mg), ferric gluconate is 1.42 hours (125 mg), and ferric carboxymaltose is 7.4–9.4 hours (100-1000 mg) [1]. This prolonged half-life supports the clinical use of iron dextran for total dose infusion (TDI), where a complete therapeutic iron dose can be administered in a single session.

pharmacokinetics half-life clearance

Molecular Weight and Complex Stability: A Key Determinant of Safety and Dosing

The molecular weight of the dextran moiety is a critical quality attribute that governs the complex's stability and safety profile [1]. Patented iron dextran formulations specify a molecular weight range of 250,000 to 300,000 Daltons for the ferric oxyhydroxide-dextran complex, with ellipsoidal particle morphology [2]. This high molecular weight confers enhanced complex stability, minimizing the release of labile, catalytically active iron, which is a primary driver of oxidative stress and infusion reactions [1]. In contrast, other IV iron agents like iron sucrose (MW ~43,000 Da) and sodium ferric gluconate (MW ~289,000 Da) have distinct molecular weight profiles and, consequently, different labile iron release kinetics and safety profiles [3].

molecular weight complex stability labile iron

Optimal Research and Clinical Application Scenarios for Iron Dextran (CAS 7720-78-7)


Total Dose Infusion for Rapid, Complete Iron Repletion in Non-Dialysis-Dependent Patients

Leveraging its long plasma half-life (20.8–30 hours) [1] and high complex stability [2], iron dextran is uniquely suited for total dose infusion (TDI). This allows for the administration of the entire calculated iron deficit (up to 1000 mg or more) in a single, 3-4 hour infusion, compared to 5-10 separate weekly visits for agents like iron sucrose [3]. This scenario is ideal for patients with severe iron deficiency anemia due to heavy uterine bleeding, gastrointestinal malabsorption, or those seeking to minimize healthcare encounters. Procurement for infusion centers should prioritize iron dextran for its operational efficiency in reducing chair time and staff workload per completed iron repletion course.

Hemodialysis Patients Requiring Chronic IV Iron with Concerns for Oxidative Stress

In the hemodialysis population, where repeated IV iron administration is common, iron dextran offers a potentially safer long-term profile due to its significantly lower induction of non-transferrin-bound iron (NTBI) and oxidative stress markers compared to iron sucrose and sodium ferric gluconate [1]. Studies demonstrate iron dextran induces 16- to 44-fold lower NTBI levels [1] and avoids the significant increase in protein carbonyls seen with iron sucrose [2]. Nephrology practices and dialysis centers should consider iron dextran for patients requiring ongoing iron supplementation where minimizing cumulative oxidative burden is a therapeutic goal, especially in those with existing cardiovascular comorbidities.

Cost-Effective Outpatient Anemia Management in Resource-Constrained Settings

For hospital systems, outpatient clinics, and Veterans Affairs facilities managing large populations of iron-deficient patients, low molecular weight iron dextran (LMWID) demonstrates superior cost-effectiveness compared to iron sucrose [1]. A recent analysis showed LMWID achieved higher rates of hemoglobin improvement (82.7% vs. 60.6%) and greater ≥2 g/dL Hb increases (48.3% vs. 27.3%) at a significantly lower total treatment cost ($2,016.10 vs. $2,315.40, p<0.0001) [1]. Formulary committees and procurement departments should evaluate LMWID as a first-line IV iron option to optimize both clinical outcomes and healthcare expenditures in non-hemodialysis outpatient populations.

Patients with Documented Hypersensitivity to Non-Dextran IV Iron Formulations

While iron dextran carries a higher baseline risk of anaphylaxis compared to iron sucrose and ferric carboxymaltose [1], its distinct carbohydrate shell may represent a viable alternative for patients who have experienced hypersensitivity reactions to non-dextran IV irons, such as ferric carboxymaltose or iron sucrose. In such cases, the benefit of avoiding a known allergen may outweigh the elevated baseline anaphylaxis risk, provided a test dose is administered, and appropriate resuscitation measures are available. This scenario is critical for allergists and hematologists managing complex iron deficiency cases where therapeutic options are limited.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iron dextran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.